molecular formula C20H26O3 B14215330 2H-1-Benzopyran-2-one, 7-(10-undecenyloxy)- CAS No. 808761-82-2

2H-1-Benzopyran-2-one, 7-(10-undecenyloxy)-

Cat. No.: B14215330
CAS No.: 808761-82-2
M. Wt: 314.4 g/mol
InChI Key: IXIHWSUCKIRYJA-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(10-undecenyloxy)- is a chemical compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran core structure with a 10-undecenyloxy substituent at the 7th position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-(10-undecenyloxy)- typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 10-undecenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-(10-undecenyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The 10-undecenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(10-undecenyloxy)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(10-undecenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 7-(10-undecenyloxy)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. The 10-undecenyloxy group can enhance the compound’s lipophilicity and influence its interactions with biological membranes and molecular targets.

Properties

CAS No.

808761-82-2

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

7-undec-10-enoxychromen-2-one

InChI

InChI=1S/C20H26O3/c1-2-3-4-5-6-7-8-9-10-15-22-18-13-11-17-12-14-20(21)23-19(17)16-18/h2,11-14,16H,1,3-10,15H2

InChI Key

IXIHWSUCKIRYJA-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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